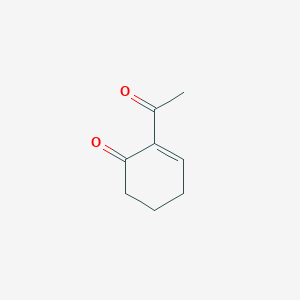

2-Acetyl-2-cyclohexen-1-one

Description

Contextual Significance in α,β-Unsaturated Carbonyl Chemistry

Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules featuring a carbon-carbon double bond in conjugation with a carbonyl group. wikipedia.org This conjugation results in a distinctive electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgfiveable.me This reactivity pattern, known as vinylogous reactivity, is a cornerstone of their chemical behavior. wikipedia.org

2-Acetyl-2-cyclohexen-1-one is a prime example of an α,β-unsaturated carbonyl compound, specifically an enone. wikipedia.org Its structure allows for participation in a variety of reactions typical of this class, including conjugate additions. wikipedia.orgwikipedia.org The presence of both the ring and the acetyl group provides a scaffold for constructing diverse and complex molecular architectures. researchgate.net

Importance as a Versatile Intermediate

The true value of this compound lies in its role as a versatile intermediate in organic synthesis. Its multifunctional nature allows it to be a starting point for the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances. wikipedia.orgchemicalbook.com

Key reactions involving this compound include:

Michael Addition: This reaction involves the conjugate addition of a nucleophile to the β-carbon of the enone system. wikipedia.orgscirp.org For instance, it reacts with decalin-1,3-diones and 4-hydroxy-coumarins via a Michael addition to form tricyclic compounds. scirp.orgoalib.com

Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form bicyclic systems. brandeis.eduoalib.com This is a powerful method for creating six-membered rings with controlled stereochemistry.

Robinson Annulation: While not explicitly a single reaction of this compound itself, this compound is a key type of intermediate that can be formed and utilized in Robinson annulation sequences, a powerful ring-forming method in organic synthesis. wikipedia.org

The ability to undergo these and other transformations makes this compound a valuable tool for synthetic chemists aiming to build complex cyclic and polycyclic structures. scirp.org

Historical Perspective on its Study

The synthesis and study of cyclohexenone derivatives have been of interest for many decades, driven by their utility in the total synthesis of natural products, such as steroids. oalib.com Early work by Robinson and others in the 1930s laid the groundwork for using acetylcycloalkenes in the construction of polycyclic frameworks. scirp.org

The first reported synthesis of 2-acetyl-2-cyclohexenones was in 1972. oalib.com A significant advancement in the preparation of this compound came with the development of α,β-dehydrogenation methods, such as the selenoxide elimination procedure. orgsyn.orgorgsyn.org This method allows for the conversion of 2-acetylcyclohexanone (B32800) to this compound under mild conditions. orgsyn.orgorgsyn.org Prior to this, methods like dehydrochlorination of 2-acetyl-2-chlorocyclohexanone often resulted in low yields. orgsyn.org

Initially, the crude product of the selenoxide elimination is the less stable enedione form, which can partially convert to the more stable enol tautomer, 2-acetyl-1,3-cyclohexadien-1-ol, especially during distillation. orgsyn.orgorgsyn.org Modern synthetic procedures have been refined to produce the compound in good yields, solidifying its accessibility and importance as a synthetic intermediate. orgsyn.org

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H10O2 |

| Molar Mass | 138.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 50-55 °C at 0.1 mm Hg |

Data sourced from various chemical databases and publications. chemicalbook.comorgsyn.orgchemsynthesis.com

Structure

3D Structure

Properties

CAS No. |

52784-38-0 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-acetylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h4H,2-3,5H2,1H3 |

InChI Key |

WPPICOJLYJPLLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 2 Cyclohexen 1 One and Derivatives

Dehydrogenation Approaches

Dehydrogenation methods introduce a double bond into a saturated or partially saturated carbocyclic ring to furnish the α,β-unsaturated ketone functionality.

Selenoxide Elimination from α-Phenylseleno Ketones

A prominent and effective method for the synthesis of α,β-unsaturated carbonyl compounds, including 2-acetyl-2-cyclohexen-1-one, is through the elimination of selenoxides. orgsyn.orgwikipedia.org This process, also known as α-selenation, involves the conversion of ketones to enones via selenenylation followed by selenoxide syn elimination. wikipedia.orgsemanticscholar.org

The synthesis of this compound via this route commences with the preparation of 2-acetyl-2-phenylselenocyclohexanone from 2-acetylcyclohexanone (B32800). orgsyn.org The introduction of the α-phenylseleno group is a key step, and several procedures have been developed for this transformation. semanticscholar.orgnih.gov The subsequent oxidation of the resulting selenide (B1212193) to a selenoxide is typically achieved using reagents such as hydrogen peroxide, sodium metaperiodate, or ozone. semanticscholar.org This oxidation is a rapid and stoichiometric reaction. orgsyn.org

The selenoxide then undergoes a syn elimination at or near room temperature under neutral conditions to yield the target enone. orgsyn.orgwikipedia.org This mild nature of the reaction conditions is a significant advantage of this methodology. orgsyn.org For the preparation of this compound, the crude product is initially isolated in the less stable enedione form, which can partially convert to the more stable enol form, 2-acetyl-1,3-cyclohexadien-1-ol, during distillation. orgsyn.org

| Starting Material | Reagents | Product | Yield (%) |

| 2-Acetylcyclohexanone | 1. Benzeneselenenyl chloride 2. 30% Hydrogen peroxide | This compound | 79–85 |

Table 1: Synthesis of this compound via Selenoxide Elimination orgsyn.org

Dehydrochlorination from α-Chlorocyclohexanones

The dehydrochlorination of α-chlorocyclohexanones represents another route to cyclohexenone derivatives. The enolized form of this compound has been synthesized through the dehydrochlorination of 2-acetyl-2-chlorocyclohexanone. orgsyn.org This method, however, has been reported to provide the desired product in low yield. orgsyn.org The reaction is typically carried out at elevated temperatures in the presence of a base, such as collidine. orgsyn.org

Elimination of Acetamide (B32628) Derivatives

A less common approach involves the elimination of an acetamide group to introduce the carbon-carbon double bond. The enolized form of this compound can be prepared by the elimination of acetamide from N-(2-acetyl-3-oxo-1-cyclohexyl)acetamide. orgsyn.org This reaction is generally performed at high temperatures, in the range of 120–140°C. orgsyn.org

Catalytic Oxidation of Cyclohexene (B86901) Derivatives

The catalytic oxidation of cyclohexene derivatives is a method for producing unsaturated ketones. For instance, the aerobic oxidation of cyclohexene using TiZrCo catalysts can produce 2-cyclohexen-1-one (B156087) with high selectivity (57.6%) and conversion (92.2%). mdpi.com The catalytically active species in this process are identified as surface CoO and Co3O4. mdpi.com While this demonstrates the potential of catalytic oxidation for synthesizing cyclohexenones, specific examples for the direct synthesis of this compound via this route are less documented in the provided sources. The oxidation of cyclohexene can proceed via two main pathways: epoxidation and allylic oxidation, the latter of which yields 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. researchgate.net

Cyclization and Annulation Strategies

These methods construct the cyclohexenone ring from acyclic precursors through intramolecular cyclization or intermolecular annulation reactions.

Condensation Reactions with Dicarbonyl Compounds

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it highly relevant for the synthesis of cyclohexenone derivatives. wikipedia.orgjk-sci.com This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring system. wikipedia.orgmasterorganicchemistry.com The versatility of the Robinson annulation allows for the synthesis of a wide range of substituted cyclohexenones, which are important intermediates in the synthesis of natural products like steroids. wikipedia.orgpressbooks.pub

In the context of synthesizing derivatives of this compound, a dicarbonyl compound can serve as the Michael donor. For example, the condensation of 1,3-dicarbonyl compounds with α,β-unsaturated ketones under basic conditions is a common strategy. The initial Michael addition forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to afford the cyclic enone. jk-sci.commasterorganicchemistry.com

| Reactant A (Michael Donor) | Reactant B (Michael Acceptor) | Product Type |

| β-Diketone | α,β-Unsaturated Ketone | Substituted Cyclohexenone |

| β-Keto ester | α,β-Unsaturated Ketone | Substituted Cyclohexenone |

| Enamine | α,β-Unsaturated Ketone | Substituted Cyclohexenone |

Table 2: General Reactants in Robinson Annulation for Cyclohexenone Synthesis pressbooks.pub

A specific example of a related condensation is the Weiss-Edwards reaction, which involves the 2:1 condensation of an acetone-1,3-dicarboxylate with a 1,2-dicarbonyl compound to form bicyclo[3.3.0]octane-3,7-diones. orgsyn.org While not directly yielding this compound, it demonstrates the principle of using dicarbonyl compounds in ring-forming condensation reactions.

Michael-Robinson Annulation Variants

The Robinson annulation is a cornerstone in the synthesis of six-membered rings, proceeding via a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgaakash.ac.inmasterorganicchemistry.com Variants of this reaction have been developed to accommodate different substrates and reaction conditions, enhancing its versatility in synthesizing complex molecules, including derivatives of this compound.

One notable variant is the Wichterle reaction , which modifies the Michael acceptor. Instead of the typical methyl vinyl ketone, which can be prone to polymerization, the Wichterle reaction employs reagents like 1,3-dichloro-cis-2-butene. wikipedia.org This reagent serves as a masked equivalent of methyl vinyl ketone. The initial Michael addition is followed by hydrolysis and elimination steps to generate the requisite 1,5-diketone intermediate, which then undergoes the standard intramolecular aldol condensation to form the cyclohexenone ring. This approach offers an alternative route that can prevent side reactions associated with the standard acceptor.

Another significant variation is the aza-Robinson annulation , which introduces a nitrogen atom into the newly formed ring, leading to fused bicyclic amides or related nitrogen-containing heterocycles. nih.govnih.gov In this strategy, a cyclic imide or a related nitrogen-containing nucleophile undergoes a conjugate addition to a vinyl ketone. nih.govnih.gov The resulting intermediate then cyclizes via an intramolecular condensation, analogous to the aldol reaction, to yield a densely functionalized bicyclic amide. nih.gov While not directly producing a carbocyclic acetyl-cyclohexenone, this methodology is crucial for creating heterocyclic analogs with significant potential in alkaloid synthesis. nih.govresearchgate.net

These variants expand the scope of the Robinson annulation, allowing for the construction of a wider array of substituted cyclohexenones and their heterocyclic counterparts. The choice of variant often depends on the desired substitution pattern and the stability of the starting materials.

Table 1: Variants of the Michael-Robinson Annulation

| Variant | Key Feature | Typical Reactants | Intermediate | Product Type |

|---|---|---|---|---|

| Wichterle Reaction | Uses a masked Michael acceptor to prevent polymerization. wikipedia.org | Ketone enolate + 1,3-dichloro-cis-2-butene | 1,5-diketone (after hydrolysis) | Substituted cyclohexenone |

| Aza-Robinson Annulation | Incorporates a nitrogen atom into the annulated ring. nih.govnih.gov | Cyclic imide + vinyl ketone | N-substituted 1,5-dicarbonyl equivalent | Fused bicyclic amide |

Electrochemical Synthesis Methods

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis by using electrical current to drive reactions. While a direct, one-pot electrochemical synthesis of this compound from simple precursors is not extensively documented, plausible routes can be proposed based on established electrochemical transformations. These methods can involve the formation of the cyclohexenone ring or the introduction of the acetyl group via electrochemical means.

One potential strategy involves the electrochemical acylation of a pre-formed cyclohexene or cyclohexenone substrate. The electrochemical acylation of cyclic olefins, for instance, has been shown to produce alkyl-cycloalkenyl ketones. oup.com This process could theoretically be adapted by using an appropriate acetyl source to introduce the acetyl group onto the cyclohexenone ring.

Another approach could be based on the electrochemical formation of β-diketones . The core structure of this compound is a β-dicarbonyl compound. Electrochemical methods for synthesizing β-diketones often involve Claisen-type condensations where one of the reactants is generated electrochemically. mdpi.comacs.org For example, an electrochemically generated enolate of a cyclohexanone (B45756) derivative could be reacted with an acetylating agent.

Furthermore, electrochemical ring-opening and functionalization reactions could provide a pathway. The electrochemical deconstructive functionalization of cycloalkanols can lead to β-functionalized ketones through the in-situ generation of α,β-unsaturated ketone intermediates followed by a Michael addition. nih.govacs.org This suggests a pathway where a suitably substituted cycloalkanol could be electrochemically oxidized to form a transient this compound, which could then be trapped or isolated.

Finally, anodic oxidation provides a general tool for forming C-C bonds and functionalizing molecules. rsc.org Anodic oxidation of a cyclohexanone derivative could generate a radical cation, which could then be trapped by an acetyl equivalent to build the desired structure. While these routes are speculative for the direct synthesis of this compound, they are founded on established principles of electro-organic chemistry and represent promising avenues for future research.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, particularly for applications in natural product synthesis and pharmaceuticals. Stereoselective control can be achieved by employing chiral catalysts, auxiliaries, or enzymes to influence the formation of new stereocenters during the ring-forming process.

Organocatalysis has emerged as a powerful tool for enantioselective Robinson annulations. Chiral secondary amines, most notably (S)-proline , have been successfully used to catalyze the reaction between a ketone and a Michael acceptor, leading to the formation of chiral cyclohexenone products with high enantioselectivity. The mechanism involves the formation of a chiral enamine from the ketone and the proline catalyst, which then attacks the α,β-unsaturated ketone in a stereocontrolled manner. This approach has been famously used to synthesize the Wieland-Miescher ketone and Hajos-Parrish ketone, which are versatile building blocks in steroid synthesis.

Another class of organocatalysts, chiral phosphoric acids , has also been applied to enantioselective Robinson-type annulations. These Brønsted acid catalysts can activate the substrates and control the stereochemical outcome of both the initial Michael addition and the subsequent intramolecular aldol reaction, affording cyclohexenone derivatives with excellent enantioselectivities.

The following table summarizes representative examples of organocatalyzed stereoselective synthesis of cyclohexenone derivatives, illustrating the effectiveness of different catalysts.

Table 2: Examples of Stereoselective Synthesis of Cyclohexenone Derivatives

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline | 75 | 70 (84:16 er) |

| Acetone | Chalcone | PS(l-Val-DPEN) | 13 | Not specified |

| Trifluoroborate salts | Doubly vinylogous esters | Bisperfluorotoluyl-BINOL | up to 89 | 89-98 |

| Various aldehydes/ketones | α,β-Unsaturated aldehydes | Imidazolidinone (MacMillan catalyst) | High | >99 |

These methodologies provide robust pathways to access enantioenriched cyclohexenone cores, which are pivotal intermediates for the synthesis of complex chiral molecules. The choice of catalyst and reaction conditions allows for fine-tuning of the stereochemical outcome, making it a highly adaptable strategy in modern organic synthesis.

Chemical Reactivity and Transformation of 2 Acetyl 2 Cyclohexen 1 One

Nucleophilic Addition Reactions

The conjugated system in 2-acetyl-2-cyclohexen-1-one allows for two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael addition) to the β-carbon. The regioselectivity of this addition is heavily influenced by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition, while softer nucleophiles preferentially undergo 1,4-addition.

The Michael addition, a classic example of a conjugate addition, involves the attack of a soft nucleophile (Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). For this compound, this reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide array of nucleophiles can participate in Michael additions with this substrate. Common examples include organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions like malonates. Organocuprates are particularly effective for delivering alkyl or aryl groups via 1,4-addition, in contrast to the 1,2-addition typically observed with more reactive organometallics. The mechanism involves the nucleophile attacking the β-position, leading to the formation of an enolate intermediate, which is then protonated to yield the saturated 1,4-adduct.

| Nucleophile (Michael Donor) | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Alkyl-2-acetylcyclohexanone | Forms a C-C bond with high regioselectivity for 1,4-addition. |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 3-(Dimethylamino)-2-acetylcyclohexanone | Forms a C-N bond; the product is a β-amino ketone. |

| Thiol | Thiophenol (PhSH) | 3-(Phenylthio)-2-acetylcyclohexanone | Forms a C-S bond. |

| Malonate Ester | Diethyl malonate | Diethyl 2-(3-oxo-2-acetylcyclohexyl)malonate | Forms a C-C bond using a doubly-stabilized carbanion. |

Enolates, being resonance-stabilized carbanions, are classic soft nucleophiles used in Michael additions. The reaction of an enolate, such as that derived from a β-dicarbonyl compound, with this compound proceeds via the standard Michael addition mechanism to form a new carbon-carbon bond, resulting in a 1,5-dicarbonyl compound.

Silyl (B83357) enol ethers serve as stable and versatile enolate equivalents. They are generally less basic than their corresponding lithium or sodium enolates and can be activated under Lewis acidic conditions to react as nucleophiles. The reaction of a silyl enol ether with an α,β-unsaturated ketone, known as the Mukaiyama-Michael addition, is a key method for C-C bond formation. In this reaction, a Lewis acid, such as titanium tetrachloride (TiCl₄), activates the this compound, making it more susceptible to attack by the silyl enol ether at the β-position. This process generates a silylated enol ether of the 1,5-dicarbonyl product.

| Nucleophile | General Structure | Conditions | Product Type |

|---|---|---|---|

| Ketone Enolate | Metal enolate (e.g., lithium enolate) | Basic conditions (e.g., LDA, NaOEt) | 1,5-Dicarbonyl compound |

| Silyl Enol Ether | R-C(OSiR'₃)=CR₂ | Lewis acid catalyst (e.g., TiCl₄) | Silylated enol ether of a 1,5-dicarbonyl compound |

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. This compound can participate in such reactions, most notably in [4+2] cycloadditions like the Diels-Alder reaction.

The Diels-Alder reaction is a powerful method for forming six-membered rings through the reaction of a conjugated diene with a dienophile.

In the normal electron demand scenario, the reaction occurs between an electron-rich diene and an electron-poor dienophile. Due to the electron-withdrawing effects of its two carbonyl groups, this compound is an electron-deficient alkene and thus functions as an excellent dienophile. However, 2-cyclohexenones are generally known to be poor dienophiles in thermal reactions, often requiring high temperatures and long reaction times, which can lead to low yields. The reactivity can be significantly enhanced by the use of a Lewis acid catalyst, which coordinates to a carbonyl oxygen, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. A structurally similar compound, 2-carbomethoxy-2-cyclohexen-1-one, has been shown to undergo Lewis acid-catalyzed Diels-Alder reactions with various dienes.

In an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed: an electron-poor diene reacts with an electron-rich dienophile. For this compound to participate as the diene component, its enone π-system would need to react with a highly electron-rich alkene, such as a vinyl ether or an enamine. This type of reaction is less common for simple enones but can be facilitated by the presence of additional electron-withdrawing groups on the diene system.

| Reaction Type | Role of this compound | Reactant Partner | Key Conditions | Product |

|---|---|---|---|---|

| Normal Demand | Dienophile (electron-poor) | Electron-rich diene (e.g., 1,3-butadiene) | Lewis acid catalysis (e.g., SnCl₄, AlCl₃) | Substituted octalone system |

| Inverse Electron Demand | Diene (electron-poor) | Electron-rich dienophile (e.g., vinyl ether) | Thermal or high pressure | Functionalized bicyclic ether |

The hetero-Diels-Alder reaction is a variant where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. This compound can participate in these reactions in two principal ways.

First, it can act as an all-carbon dienophile, reacting with a heterodienophile (a diene containing a heteroatom). For example, reaction with a 1-aza-1,3-butadiene would yield a nitrogen-containing heterocyclic system.

Second, one of the carbonyl groups within this compound can itself function as the dienophile in what is known as an oxo-Diels-Alder reaction . In this case, the C=O double bond acts as the 2π component, reacting with a conventional electron-rich diene like Danishefsky's diene. This reaction, often promoted by Lewis acids, results in the formation of a dihydropyran ring, providing a direct route to oxygen-containing heterocycles.

Redox Chemistry

The multiple functional groups in this compound—a conjugated ketone, an isolated ketone, and a carbon-carbon double bond—allow for a range of selective reduction and oxidation reactions.

Reduction: The reduction of this molecule presents a chemoselectivity challenge. Different reagents can target specific functionalities:

Catalytic Hydrogenation: This method typically reduces the carbon-carbon double bond first. Using catalysts like Platinum on carbon (Pt/C) in the presence of hydrogen gas leads to the selective 1,4-reduction (conjugate reduction) to produce 2-acetylcyclohexanone (B32800).

Hydride Reagents: Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) will typically perform a 1,2-reduction on the more reactive unconjugated acetyl ketone. Under Luche conditions (NaBH₄, CeCl₃), reduction of the conjugated ketone at the carbonyl carbon is favored, yielding an allylic alcohol. More complex hydrides or specialized borane (B79455) reagents can be used to achieve selective conjugate reduction of the C=C bond.

Dissolving Metal Reduction: A Birch-type reduction (e.g., Na in liquid NH₃) would reduce the enone system, likely leading to the saturated ketone, 2-acetylcyclohexanone.

| Reagent/Condition | Primary Site of Reduction | Major Product |

|---|---|---|

| H₂, Pt/C | C=C double bond (1,4-reduction) | 2-Acetylcyclohexanone |

| NaBH₄, CeCl₃ (Luche reduction) | Cyclohexenone C=O (1,2-reduction) | 2-Acetyl-1-hydroxy-2-cyclohexene |

| NaBH₄ | Acetyl C=O (1,2-reduction) | 2-(1-Hydroxyethyl)-2-cyclohexen-1-one |

Oxidation: Oxidation reactions can also be directed at specific sites within the molecule.

Epoxidation: The electron-deficient C=C double bond is susceptible to nucleophilic epoxidation. Reagents like hydrogen peroxide under basic conditions can form 2-acetyl-2,3-epoxycyclohexan-1-one. Standard electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. The resulting epoxide is a valuable intermediate for further functionalization.

Allylic Oxidation: While the molecule already possesses carbonyl groups at allylic positions, further oxidation at the other allylic carbon (C4) could be possible with strong oxidizing agents like chromium trioxide, though this might be accompanied by degradation.

Baeyer-Villiger Oxidation: The two ketone groups can undergo Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketones into esters. The migratory aptitude of the attached groups would determine which of the two ketones reacts preferentially and the structure of the resulting lactone or ester.

Oxidation Reactions

The primary sites for oxidation in this compound are the carbon-carbon double bond within the cyclohexene (B86901) ring and the allylic carbon positions. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent used.

Epoxidation: The electron-deficient double bond can undergo epoxidation upon reaction with strong oxidizing agents such as peroxy acids. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a reagent commonly used for such transformations, which would yield an epoxide derivative. researchgate.net

Allylic Oxidation: The C-H bonds at the allylic positions (C4 and C6) of the ring are susceptible to oxidation, which can lead to the introduction of a hydroxyl group or the formation of a new carbonyl group, potentially resulting in a dione (B5365651). nih.gov

Oxidative Cleavage: Under harsh oxidative conditions, such as treatment with ozone followed by an oxidative workup or with hot, concentrated potassium permanganate, the ring structure can undergo cleavage at the site of the double bond.

Reduction Reactions

The two carbonyl groups and the carbon-carbon double bond are all susceptible to reduction. Selective reduction of one functional group in the presence of others is a key challenge and opportunity in the synthetic application of this compound.

Carbonyl Reduction: The ketone functionalities can be reduced to secondary alcohols. The use of hydride reagents like sodium borohydride (NaBH₄) typically favors the reduction of the carbonyl groups over the double bond. Asymmetric hydrosilylation is a method used for the enantioselective reduction of the ketone in the cyclohexenone ring to produce chiral allylic alcohols. researchgate.net

Conjugate Reduction: The carbon-carbon double bond can be reduced, a reaction often achieved through catalytic hydrogenation or by using dissolving metal reductions. This would saturate the ring, leading to 2-acetylcyclohexanone.

Complete Reduction: The use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful conditions like high-pressure catalytic hydrogenation, can lead to the reduction of both the carbonyl groups and the double bond.

The table below summarizes potential reduction outcomes with various reagents.

| Reagent | Primary Target Functional Group(s) | Potential Product(s) |

| Sodium Borohydride (NaBH₄) | Ketone Carbonyls | 2-Acetyl-2-cyclohexen-1-ol and isomers |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | C=C Double Bond and/or Carbonyls | 2-Acetylcyclohexanone, 2-Acetylcyclohexanol |

| Asymmetric Hydrosilylation | Ring Ketone Carbonyl | Chiral 2-Acetyl-2-cyclohexen-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | All Carbonyls and C=C Double Bond | 2-(1-Hydroxyethyl)cyclohexanol |

Tautomerism and Isomerization

Tautomerism is a significant aspect of the chemistry of 1,3-dicarbonyl compounds and related structures. For this compound, the arrangement of the two carbonyl groups facilitates a dynamic equilibrium between the dione form and its enol tautomer.

Enedione-Enol Tautomerism (e.g., to 2-acetyl-1,3-cyclohexadien-1-ol)

This compound can undergo proton transfer to form its more conjugated enol tautomer, 2-acetyl-1,3-cyclohexadien-1-ol. This process is analogous to the well-studied keto-enol tautomerism of its saturated counterpart, 2-acetylcyclohexanone. researchgate.netnih.gov The enol form is stabilized by the formation of an extended π-conjugated system and, crucially, by the potential for a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the oxygen of the acetyl group. libretexts.org

Studies on the closely related 2-acetylcyclohexanone have shown that the enol content can be substantial. In aqueous solutions at 25°C, the enol form can constitute over 40% of the equilibrium mixture. nih.gov In apolar aprotic solvents, such as dioxane, the enol form is highly favored and can become the predominant species. researchgate.netnih.gov

Mechanistic Aspects of Tautomeric Equilibria

The interconversion between the dione and enol forms is typically slow in neutral media but can be catalyzed by both acids and bases. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: A base removes an α-hydrogen (from the methyl group or the C-3 position of the ring) to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate yields the enol tautomer. libretexts.orglibretexts.org

Acid-Catalyzed Mechanism: An acid protonates one of the carbonyl oxygen atoms, making the α-hydrogen more acidic. A weak base (like water) then removes the α-hydrogen, and the electrons form a new C=C double bond, pushing the electrons from the original C=O bond onto the oxygen to form the hydroxyl group of the enol. libretexts.orglibretexts.org

The position of the tautomeric equilibrium is influenced by several factors: nih.govmasterorganicchemistry.com

Solvent Polarity: As observed with 2-acetylcyclohexanone, polar, protic solvents can stabilize the keto form through hydrogen bonding, while nonpolar, aprotic solvents tend to favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor. researchgate.netnih.gov

Temperature: Changes in temperature can shift the equilibrium, although the effect is often less pronounced than that of the solvent.

pH: In strongly alkaline solutions, the compound will exist predominantly as the enolate anion. nih.gov

The table below illustrates the influence of the solvent on the enol content for the analogous compound 2-acetylcyclohexanone.

| Solvent | Enol Percentage (%) |

| Water | >40% |

| Dioxane | ~100% |

| Carbon Tetrachloride | 49% (for acetoacetic acid, another β-dicarbonyl) masterorganicchemistry.com |

Substitution Reactions Involving the Acetyl Group

The acetyl group attached to the cyclohexenone ring is a site for potential chemical modification. These reactions often leverage the acidity of the α-hydrogens of the acetyl methyl group or involve the cleavage of the bond connecting the acetyl group to the ring.

Deacetylation: Under certain conditions, such as strong acid or base catalysis, the acetyl group can be cleaved from the ring. This is a type of retro-Claisen condensation reaction, which would convert this compound into 2-cyclohexen-1-one (B156087).

Halogenation: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. A common reaction is halogenation (e.g., with Br₂) in the presence of an acid or base, which would lead to the substitution of one or more of the methyl hydrogens with a halogen.

Alkylation: The enolate formed by deprotonation of the acetyl's methyl group can also act as a nucleophile in reactions with alkyl halides, leading to the formation of a longer carbon chain at that position. However, this reaction must compete with potential deprotonation and alkylation at other acidic sites on the molecule.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The inherent reactivity of 2-acetyl-2-cyclohexen-1-one, an α,β-unsaturated carbonyl compound, makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its enone functionality serves as a platform for various addition reactions, enabling the extension of molecular frameworks in multiple directions. For instance, it readily undergoes Michael additions with nucleophiles like enolates or silyl (B83357) enol ethers. Additionally, it can participate in Diels-Alder reactions with electron-rich dienes, facilitating the construction of intricate polycyclic systems. The presence of both a ketone and an enone moiety allows for selective reactions, such as 1,4-conjugate addition with organocopper reagents or 1,2-addition to the carbonyl carbon with Grignard reagents. This diverse reactivity has been harnessed in the synthesis of pharmaceuticals and biologically active compounds. researchgate.netwikipedia.orgorganic-chemistry.orgchemicalbook.com

A notable application of this compound is in the synthesis of bicyclo[2.2.2]octane derivatives. For example, the synthesis of 2-acetyl-2-methylbicyclo[2.2.2]octane can be envisioned starting from 1,3-cyclohexadiene, which itself can be derived from cyclohexene (B86901). The cyclohexadiene then acts as the diene in a Diels-Alder reaction with a suitable dienophile to form the bicyclic core.

Synthesis of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems is a cornerstone of complex molecule synthesis, and this compound serves as a valuable precursor in this regard. Its ability to participate in cascade reactions allows for the rapid assembly of intricate molecular architectures from simpler starting materials. These reactions, where multiple bonds are formed in a single operation, are highly efficient and elegant strategies for synthesizing polycyclic natural products.

One powerful approach involves intramolecular aldol (B89426) condensations. By strategically placing functional groups on a molecule containing the this compound core, subsequent intramolecular reactions can lead to the formation of new rings. For instance, a starting material can be designed to undergo an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclohexenone ring.

Furthermore, cycloaddition reactions provide another avenue to polycyclic systems. The dienone structure of this compound can react with various dienes in Diels-Alder reactions to create bridged bicyclic systems. This strategy has been employed in the synthesis of complex natural products containing the bicyclo[2.2.2]octane skeleton.

The following table summarizes some reactions involving this compound that lead to polycyclic systems:

| Reaction Type | Reactant(s) | Product Type | Reference |

| Intramolecular Aldol Condensation | Substituted this compound | Fused bicyclic system | youtube.com |

| Diels-Alder Reaction | 1,3-Diene | Bridged bicyclic system | msu.edu |

| Cascade Polycyclization | Polyene precursor | Complex polycyclic natural product core | rsc.org |

Precursors for Natural Product Synthesis

The structural motifs found in this compound are prevalent in a variety of natural products, making it a valuable starting material for their total synthesis. The ability to construct chiral and highly functionalized cyclohexane (B81311) rings from this precursor is particularly significant.

Cyclohexenone derivatives are fundamental building blocks in the synthesis of steroids and related polycyclic compounds. chemmethod.com The core structure of many steroids contains multiple fused six-membered rings, a feature that can be constructed using methodologies involving cyclohexenone intermediates. The reactivity of the enone system allows for the sequential addition of ring systems, gradually building up the complex steroid framework. While direct synthesis of complex natural steroids from this compound is a multi-step process, its derivatives serve as key intermediates in established synthetic routes.

Beyond steroids, the cyclohexenone core is present in a diverse range of biologically active natural products. For instance, some members of the xanthanolide family of sesquiterpenoids, which possess a γ-butyrolactone fused to a seven-membered ring, can be synthesized from precursors containing a cyclohexenone moiety. nih.gov The synthesis of these complex molecules often involves intricate cascade reactions and cycloadditions where a cyclohexenone derivative plays a pivotal role. nih.gov Furthermore, the structural backbone of the natural herbicide leptospermone, which is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), is a 2-acyl-cyclohexane-1,3-dione. This highlights the importance of this structural class in the development of new agrochemicals. nih.gov

The following table provides examples of natural product classes that can be synthesized from cyclohexenone-based precursors:

| Natural Product Class | Key Synthetic Strategy | Reference |

| Steroids | Sequential ring annulation | chemmethod.com |

| Xanthanolides | Diels-Alder dimerization and subsequent transformations | nih.gov |

| Triketone Herbicides | Modification of the 2-acyl-cyclohexane-1,3-dione core | nih.gov |

Construction of Heterocyclic Compounds

While primarily a carbocyclic compound, this compound can be utilized as a starting material for the synthesis of various heterocyclic compounds. The reactive carbonyl and enone functionalities can participate in reactions with heteroatom-containing nucleophiles to form rings incorporating nitrogen, oxygen, or sulfur.

For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) ring systems, respectively. These reactions typically proceed through initial addition to the carbonyl group followed by cyclization and dehydration. The versatility of this approach allows for the synthesis of a wide range of substituted heterocyclic compounds with potential biological activity. The synthesis of aza-heterocycles, for instance, often involves the construction of the heterocyclic framework from pre-functionalized starting materials, a role that this compound and its derivatives can fulfill. researchgate.net

Methodology Development in Enone Chemistry

The rich and varied reactivity of this compound and related enones makes them ideal substrates for the development of new synthetic methodologies. Organic chemists frequently use these compounds to test the scope and limitations of new reactions and catalysts.

Recent advances in enone chemistry that have likely utilized substrates similar to this compound include:

Catalytic Asymmetric Conjugate Additions: The development of chiral catalysts that can control the stereochemistry of nucleophilic additions to enones is a major area of research. These methods allow for the synthesis of enantioenriched products, which are crucial for the development of new pharmaceuticals.

Photochemical Cycloadditions: The use of light to promote [2+2] cycloadditions of enones with alkenes is a powerful tool for the construction of cyclobutane (B1203170) rings. These reactions can lead to the formation of complex polycyclic systems with high levels of stereocontrol.

Organocatalysis: The use of small organic molecules as catalysts for reactions involving enones has emerged as a powerful alternative to traditional metal-based catalysts. These methods are often more environmentally friendly and can provide unique reactivity and selectivity.

The study of reactions involving this compound and its analogs continues to push the boundaries of synthetic organic chemistry, leading to the discovery of new transformations and a deeper understanding of chemical reactivity.

Biological Activities and Structure Activity Relationship Sar Studies

Assessment of Bioactivity Classes (Excluding Clinical Human Data)

Derivatives of cyclohexanone (B45756) have been investigated for their potential as antioxidant agents. Studies have demonstrated that the antioxidant capacity of these compounds can be influenced by the specific chemical groups attached to the cyclohexanone core. For instance, the scavenging activity of newly synthesized derivatives against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals has been evaluated. derpharmachemica.com

Research into a series of novel cyclized naphthyl cyclohexanone derivatives revealed varied antioxidant activity. The study showed that derivatives containing certain heterocyclic rings, such as indazolecarbothioamide, benzo[c]isoxazole, and various chromene moieties, exhibited notable DPPH radical inhibitory effects. derpharmachemica.com Specifically, derivatives with 1-naphthalenyl indazolecarbothioamide and aminoquinoxaline at the 2-naphthalene position showed the highest antioxidant activity, with inhibition of DPPH radicals reaching over 70%. derpharmachemica.com In contrast, derivatives with N-substituted indazole nuclei bearing acetyl, methyl, or phenyl groups showed no antioxidant activity. derpharmachemica.com

Another study on 2-acyl-1,4-benzohydroquinone derivatives, which share structural similarities, assessed their antioxidant activity through FRAP, ABTS, and DPPH assays. The most active antifungal compound from this series, 2-octanoylbenzohydroquinone, demonstrated moderate antioxidant activity when compared to standard antioxidants. mdpi.com This suggests that while the core structure contributes to bioactivity, the nature and position of substituents are critical in determining the antioxidant potential. derpharmachemica.commdpi.com

Table 1: Antioxidant Activity of Selected Naphthyl Cyclohexanone Derivatives This table is interactive. You can sort and filter the data.

| Derivative Group | Substituent Moiety | Position | DPPH Radical Inhibition (%) |

| N-substituted Indazole | Acetyl, Methyl, Phenyl | 1- or 2-Naphthalene | ~0% |

| Heterocyclic Rings | Indazole carbothioamide | 2-Naphthalene | ≥ 20% |

| Heterocyclic Rings | Benzo[c]isoxazole | 2-Naphthalene | ≥ 20% |

| Heterocyclic Rings | Acetamidoquinazoline | 2-Naphthalene | ≥ 20% |

| Heterocyclic Rings | Benzo[b]oxazine | 2-Naphthalene | ≥ 20% |

| Heterocyclic Rings | Aminochromene | 2-Naphthalene | ≥ 20% |

| Heterocyclic Rings | Hydroxychromene | 1-Naphthalene | ≥ 20% |

| Quinazoline Derivatives | Quinazoline-2-thione | 1-Naphthalene | ≥ 50% |

| Quinazoline Derivatives | Aminoquinazoline | 1-Naphthalene | ≥ 50% |

| Quinoxaline Derivatives | Aminoquinoxaline | 2-Naphthalene | ≥ 70% |

| Indazole Derivatives | Indazolecarbothioamide | 1-Naphthalene | ≥ 70% |

Cyclohexenone derivatives are recognized for their potential anti-inflammatory properties. umsida.ac.id The mechanism of action for many anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. nih.govfrontiersin.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and/or COX-2 isoforms. nih.gov

Derivatives of 3-Methyl cyclopenten-1,2-dione (MCP), a related cyclic ketone, have been shown to possess anti-inflammatory activity. mdpi.com Similarly, research into novel cyclohexyl-N-acylhydrazone derivatives identified compounds with significant anti-inflammatory and analgesic activities. mdpi.com In a study, replacing a 1,3-benzodioxole (B145889) system with a cyclohexyl unit in a parent compound led to an improvement in these activities. mdpi.com The anti-inflammatory effects of these derivatives are often evaluated in models such as carrageenan-induced peritonitis. mdpi.com Some natural products containing cyclic ketone structures, like thymoquinone, have been investigated for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net

The cyclohexanone framework is a key structural feature in various compounds exhibiting a broad spectrum of antimicrobial activities. umsida.ac.id Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. derpharmachemica.comumsida.ac.id

Antibacterial Activity Studies on cyclohexenone derivatives have confirmed their ability to inhibit bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). umsida.ac.id A non-natural curcumin (B1669340) analogue featuring a 2-acetylcyclohexanone (B32800) core was found to be a potent inhibitor of Bacillus subtilis and Streptococcus pneumoniae growth. semanticscholar.org The minimum inhibitory concentration (MIC) for this compound against S. pneumoniae was 2 µM, comparable to existing antibiotics. semanticscholar.org Other research has focused on synthesizing novel naphthalene-cyclohexane compounds to test their antimicrobial action against various bacterial species, with some showing moderate to potent activity compared to standard drugs like gentamicin (B1671437) and ampicillin. derpharmachemica.com Endophytic fungi have also been a source of bioactive cyclohexanone derivatives; for example, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from Amphirosellinia nigrospora, inhibited the growth of several phytopathogenic bacteria. nih.gov

Antifungal Activity Cyclohexanone derivatives are also known for their antifungal properties. umsida.ac.idmdpi.com Compounds isolated from plants of the Peperomia genus, specifically 2-acylcyclohexane-1,3-diones, were evaluated for antifungal activity against Cladosporium cladosporioides and C. sphaeospermum. researchgate.net The antifungal properties of 2-acyl-1,4-benzohydroquinones have been assessed against various Candida species and filamentous fungi, with 2-octanoylbenzohydroquinone being the most active, showing MIC values ranging from 2 to 16 μg/mL. mdpi.com In some strains, such as Candida krusei and Rhizopus oryzae, its activity was comparable to the standard drug amphotericin B. mdpi.com Furthermore, an oxygenated cyclohexanone derivative from Amphirosellinia nigrospora also inhibited the mycelial growth of several plant pathogenic fungi. nih.gov

Table 2: Antimicrobial Spectrum of Selected Cyclohexenone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Organism | Activity Type | Observed Effect | Reference |

| Naphthyl Cyclohexanone Derivatives | Gram-positive & Gram-negative bacteria | Antibacterial | Moderate to potent activity | derpharmachemica.com |

| Naphthyl Cyclohexanone Derivatives | Fungal species | Antifungal | Weak to no activity | derpharmachemica.com |

| 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Bacillus subtilis | Antibacterial | MIC: 11 µM | semanticscholar.org |

| 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Streptococcus pneumoniae TIGR4 | Antibacterial | MIC: 2 µM | semanticscholar.org |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Phytopathogenic bacteria | Antibacterial | Growth inhibition | nih.gov |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Plant pathogenic fungi | Antifungal | Mycelial growth inhibition | nih.gov |

| 2-Acylcyclohexane-1,3-diones | Cladosporium cladosporioides | Antifungal | Active | researchgate.net |

| 2-Acylcyclohexane-1,3-diones | Cladosporium sphaeospermum | Antifungal | Active | researchgate.net |

| 2-Octanoylbenzohydroquinone | Candida species | Antifungal | MIC: 2-16 µg/mL | mdpi.com |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | Antifungal | MIC: 4 µg/mL | mdpi.com |

Derivatives of heterocyclic compounds containing functionalities similar to those that can be derived from or combined with a cyclohexenone structure have been explored for their antimalarial activity. Specifically, thiosemicarbazones derived from 2-acetylpyridine (B122185) have been identified as a promising class of potential antimalarial agents. nih.gov An extensive series of these derivatives were synthesized and tested against Plasmodium berghei in mice. nih.gov

Structure-activity relationship studies indicated that the 2-pyridylethylidene group was a critical component for activity. nih.gov Further modifications, such as the introduction of a 1-oxide moiety to the pyridine (B92270) ring, were also investigated. However, these 2-acetylpyridine 1-oxide thiosemicarbazones were found to be less active against both P. berghei in mice and P. falciparum in vitro when compared to their non-oxidized analogues. nih.gov This suggests that while the core structure shows promise, specific electronic and steric properties are crucial for potent antimalarial action. nih.govnih.gov

Elucidation of Molecular Mechanisms (Excluding Clinical Human Data)

The biological effects of 2-acetyl-2-cyclohexen-1-one and its derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and receptors.

Enzyme Interactions A significant mechanism of antibacterial action for a cyclohexanone derivative has been identified as the inhibition of the FtsZ protein. semanticscholar.org FtsZ is a crucial bacterial protein involved in cell division, and its inhibition leads to defects in septum formation and ultimately cell death. A non-natural curcumin analogue containing a 2-acetylcyclohexanone structure was reported as a novel FtsZ inhibitor. semanticscholar.org

The anti-inflammatory effects of cyclohexenone-related compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of inflammatory prostaglandins. nih.govfrontiersin.org Additionally, certain 2-acyl-cyclohexane-1,3-dione derivatives have been shown to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a vital enzyme in the biosynthesis of plastoquinone. researchgate.net The core structure of 2-cyclohexen-1-one (B156087) can also be a substrate for enzymatic reactions, such as the redox cascade involving enoate reductases and alcohol dehydrogenases. nih.gov

Receptor Interactions While direct binding studies for this compound on specific receptors are not extensively detailed in the provided context, the broader class of G-protein-coupled receptors (GPCRs), such as adrenergic receptors, are common targets for therapeutic agents. mdpi.comnih.gov These receptors mediate cellular signaling through G-proteins. nih.gov The interaction of small molecules with these receptors can stabilize either an active or inactive state, thereby modulating downstream signaling pathways. mdpi.com The structural features of a molecule, including its core scaffold and substituents, determine its affinity and selectivity for different receptor subtypes (e.g., α- and β-adrenergic receptors). mdpi.com The development of derivatives based on a core structure like cyclohexenone could potentially lead to ligands that interact with such receptors, although specific research on this direct interaction is needed.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the 2-acetylcyclohexanone scaffold influence its biological efficacy. Research has focused on comparing a parent bis(enone) curcumin analogue with its derivatives to determine the impact of specific functional groups on antibacterial activity. nih.govresearchgate.net

The development of these compounds was rationalized to remove functional groups in the parent structure, a bis(enone) curcumin analogue (Compound 1 ), that were considered potential sites for metabolic degradation, while aiming to preserve the desired antibacterial effects. nih.gov This led to the synthesis of two key analogues: a dihydrochalcone (B1670589) phenol (B47542) derivative (Compound 2 ) and a reduced enol form, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone (Compound 3 ). nih.govresearchgate.net

The antibacterial activities of these compounds were evaluated against various bacteria, including Bacillus subtilis (Bs168). Initial screenings revealed that the phenol derivative (Compound 2 ) was only a weak inhibitor of B. subtilis growth. researchgate.net In contrast, the reduced enol (Compound 3 ) demonstrated significant antibacterial potential, although it was less potent against B. subtilis than the original bis(enone) compound. researchgate.net The IC50 value for Compound 3 against B. subtilis was found to be 4.97 ± 0.01 µM, which is higher than that of the parent bis(enone) 1 (IC50 of 1.2 ± 0.5 µM). researchgate.net Despite its lower potency in this specific assay, Compound 3 was identified as a strong anti-pneumococcal agent, highlighting that substituent modifications can alter the spectrum of activity. nih.govresearchgate.net The removal of the enone functionalities and other structural changes directly correlated with a measurable shift in biological effect. researchgate.net

Table 1: Comparative Antibacterial Activity of 2-Acetylcyclohexanone Derivatives

| Compound ID | Key Structural Features | Target Organism | Reported Activity (IC50) |

|---|---|---|---|

| Compound 1 | Bis(enone) curcumin analogue | B. subtilis | 1.2 ± 0.5 µM |

| Compound 2 | Dihydrochalcone phenol derivative | B. subtilis | Weak inhibitor |

| Compound 3 | Reduced enol, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | B. subtilis | 4.97 ± 0.01 µM |

The three-dimensional conformation of 2-acetylcyclohexanone derivatives plays a critical role in their interaction with biological targets. This has been elucidated through in silico molecular docking analyses of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone with its target protein, FtsZ. nih.govmdpi.com These studies aim to identify the most likely binding conformation of the inhibitor within the protein's active site. nih.gov

Docking studies showed that the compound binds near the T7 loop of the FtsZ protein, which is recognized as the catalytic site. nih.govresearchgate.net The specific conformation adopted by the molecule within this binding pocket allows for favorable hydrophobic contacts with surrounding amino acid residues. nih.gov This molecular docking work reinforces the hypothesis that the cyclohexyl ring is a crucial structural component contributing to the observed antibacterial effect. nih.gov

The binding of the inhibitor to the catalytic site of FtsZ is believed to interfere with amino acid interactions necessary for its proper function, potentially leading to the observed aggregation of the FtsZ protein. nih.gov The FtsZ protein itself is known to cycle through different conformational states during its polymerization and depolymerization cycle. nih.gov The binding of an inhibitor, facilitated by its specific conformation, can stabilize or disrupt these states. In the case of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, its interaction induces conformational changes in FtsZ that destabilize the protein's polymers, thereby inhibiting cell division. researchgate.net This demonstrates a clear link between the molecule's spatial arrangement and its ultimate biological function.

Computational and Theoretical Investigations

Quantum Chemical Methods for Structural Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the structure of 2-Acetyl-2-cyclohexen-1-one. These calculations provide a detailed picture of the molecule's electronic landscape and conformational preferences.

The electronic nature of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. acs.orgnih.gov For this compound, the presence of two electron-withdrawing carbonyl groups in conjugation with a carbon-carbon double bond significantly influences these orbitals.

This arrangement renders the double bond electron-deficient, making the molecule a potent electrophile and a good dienophile in normal-electron-demand Diels-Alder reactions. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally corresponds to higher reactivity. mdpi.com DFT calculations are used to determine the energies of these orbitals and map their distribution across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. acs.orgmdpi.com

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (LUMO-HOMO) | Frontier Orbital Energy Gap | 4.0 to 5.0 |

Note: Values are representative for functionalized cyclohexenone systems and illustrate typical outputs of DFT calculations.

The three-dimensional structure of this compound is defined by the conformation of its six-membered ring and the orientation of the acetyl substituent. The cyclohexene (B86901) ring adopts a strained half-chair conformation to minimize steric and torsional strain.

A critical conformational feature is the rotation around the single bond connecting the acetyl group to the cyclohexene ring. This gives rise to two primary planar conformers: the s-trans and s-cis isomers, where the acetyl carbonyl is oriented away from or toward the ring's double bond, respectively. Computational methods can precisely calculate the relative energies of these conformers and the energy barrier for their interconversion. researchgate.net For α,β-unsaturated ketones, the s-trans conformer is often more stable, but steric interactions with the ring can influence this preference. wikipedia.org DFT calculations are employed to optimize the geometry of each conformer and determine their relative stabilities, providing insight into the dominant structure at equilibrium. researchgate.netnih.gov

Reaction Mechanism Predictions and Energetics

Theoretical chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transition states, and predicting the selectivity of complex transformations like cycloadditions.

By modeling a reaction's potential energy surface, computational methods can locate the transition states that connect reactants to products. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For reactions involving this compound, such as cycloadditions or conjugate additions, DFT calculations can elucidate the mechanism (e.g., concerted vs. stepwise) by identifying transition states and any intermediate structures. acs.orgmdpi.comacs.org Analysis of the transition state's geometry reveals the extent of bond formation and breaking, offering a detailed picture of the transformation as it occurs. mdpi.com

This compound is a versatile substrate in cycloaddition reactions, capable of acting as both a dienophile and, in its enol form, as part of a diene system. wikipedia.org Predicting the outcome of these reactions is a key area of theoretical study. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where computational chemistry can predict both regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement of the product). wikipedia.orgmdpi.comvu.nl

DFT-based reactivity indices, such as local electrophilicity and nucleophilicity (derived from Parr functions), can be calculated for each atom. mdpi.com Regioselectivity in polar Diels-Alder reactions is typically governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.com Computational models can accurately predict these interactions and the resulting product distribution. acs.orglongdom.org For instance, in Lewis acid-catalyzed cycloadditions involving 2-cyclohexenone, DFT calculations have successfully explained the observed chemo-, regio-, and stereoselectivities by analyzing the stability of various transition states. acs.org

| Selectivity Type | Governing Principle | Computational Method/Analysis |

|---|---|---|

| Regioselectivity | Interaction between the most electrophilic and nucleophilic centers. | Frontier Molecular Orbital (FMO) Theory, Local Reactivity Descriptors (Parr Functions). mdpi.com |

| Stereoselectivity (Endo/Exo) | Secondary orbital interactions and steric effects in the transition state. | Activation Strain Model, Energy Decomposition Analysis. vu.nl |

| Diastereoselectivity | Steric hindrance and electronic effects of substituents on the diene and dienophile. | Transition State Energy Calculations (DFT). acs.org |

Theoretical Spectroscopic Analysis

Computational methods can predict various spectroscopic properties of molecules, providing a valuable tool for interpreting experimental data and confirming structures.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* transition of the carbonyl groups and the π→π* transition of the conjugated system. nih.gov A theoretical study of the parent compound, 2-cyclohexenone, successfully calculated its absorption spectrum, providing a benchmark for understanding the effects of the acetyl substituent. nih.gov

Furthermore, vibrational (infrared) spectra can be simulated by performing frequency calculations at the DFT level. mdpi.commdpi.com These calculations yield the frequencies and intensities of the vibrational modes of the molecule, which correspond to peaks in the experimental IR spectrum. nih.gov Comparing the calculated spectrum to the experimental one can aid in vibrational assignments and confirm the presence of key functional groups, such as the conjugated carbonyls in this compound.

Electronic (UV-Vis) Spectroscopy Predictions

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light. Computational methods can predict these transitions, providing insight into a molecule's electronic structure.

For α,β-unsaturated ketones like this compound, the primary electronic transitions of interest are the π→π* and n→π* transitions.

The π→π * transition is typically strong (high molar absorptivity, ε) and involves promoting an electron from a π bonding orbital to a π* antibonding orbital.

The n→π * transition is typically weak (low ε) and involves promoting an electron from a non-bonding orbital (on the oxygen atom) to a π* antibonding orbital.

Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) or more advanced multireference methods such as XMS-CASPT2 are used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

Experimental UV-Vis data for 2-cyclohexen-1-one (B156087) shows a strong absorption peak around 224-225 nm, attributed to the π→π* transition, and a very weak absorption around 330 nm from the n→π* transition. nih.govchegg.com Computational simulations for this compound would be expected to predict a bathochromic (red) shift of the π→π* transition compared to the parent compound. This is because the acetyl group extends the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The table below shows the experimental absorption maxima for the parent compound, which serves as a benchmark for theoretical predictions.

| Compound | Transition | Experimental λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

|---|---|---|---|

| 2-Cyclohexen-1-one | π→π | ~224 | ~12,600 |

| 2-Cyclohexen-1-one | n→π | ~330 | ~34 |

Molecular Dynamics Simulations (for related systems)

While static quantum chemical calculations predict properties of a single, optimized molecular structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of conformational dynamics, solvent effects, and reaction pathways. MD simulations can be performed using classical force fields or more computationally intensive ab initio (first-principles) methods. rsc.org

MD simulations have been applied to systems involving 2-cyclohexenone to understand complex chemical environments and reactions. For instance, a full-DFT Born-Oppenheimer MD (BOMD) study investigated the hydrogen bonding of 2-cyclohexenone when complexed to a rhodium catalyst in a dioxane solvent. rsc.orgresearchgate.net This simulation revealed that the ketone oxygen atom acts as a persistent hydrogen-bond acceptor, providing crucial insights into the reaction environment that static calculations alone could not. rsc.org

Another study used quasiclassical trajectory simulations to investigate the dynamics of [4+2] cycloaddition reactions involving cyclohexenone-derived substrates. nih.govacs.org These simulations provided detailed information on the timing of bond formations, revealing whether the reactions proceed in a concerted or stepwise manner on a femtosecond timescale. nih.govacs.org

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotational freedom of the acetyl group relative to the cyclohexenone ring and identify the most stable conformers.

Study Solvation: Simulate the molecule in an explicit solvent like water to understand how solvent molecules arrange around the polar carbonyl groups and influence the molecule's structure and dynamics.

Investigate Reactivity: Model the approach of a reactant to the molecule to understand the initial steps of a chemical reaction, providing a dynamic picture that complements the static view from transition state theory.

These computational techniques provide a molecular-level lens through which the structure, spectroscopy, and reactivity of this compound can be thoroughly investigated.

Advanced Topics and Future Research Directions

Catalytic Applications in Industrial Processes

While direct, large-scale industrial applications of 2-Acetyl-2-cyclohexen-1-one are not yet widespread, its structural motifs are central to catalytic processes for producing valuable chemical intermediates. The enone functionality is a key target for selective catalytic transformations.

Research into the parent compound, 2-cyclohexen-1-one (B156087), provides a roadmap for potential applications. Selective hydrogenation is a critical industrial reaction. For instance, the hydrogenation of 2-cyclohexen-1-one over platinum-based catalysts has been shown to produce cyclohexanone (B45756) with high selectivity. chemicalbook.com This type of selective reduction, targeting the carbon-carbon double bond while preserving the carbonyl groups, is highly valuable. For this compound, this would yield 2-acetylcyclohexanone (B32800), an important building block in organic synthesis. The challenge lies in developing catalysts that can selectively reduce the enone double bond without affecting the two carbonyl groups, a task requiring precise catalyst engineering.

Another area of interest is catalytic oxidation, particularly epoxidation. The conversion of the double bond into an epoxide ring introduces a highly reactive functional group, opening pathways to a variety of derivatives, such as diols and amino alcohols, which are precursors for pharmaceuticals and specialty polymers.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Product | Industrial Relevance |

| Selective Hydrogenation | 2-Acetylcyclohexanone | Intermediate for synthesis of pharmaceuticals and fine chemicals |

| Epoxidation | 2-Acetyl-2,3-epoxycyclohexan-1-one | Precursor for functionalized cyclohexanes (diols, amino alcohols) |

| Asymmetric Reduction | Chiral 2-Acetyl-2-cyclohexen-1-ol | Building block for asymmetric synthesis of complex molecules |

Future research will likely focus on designing heterogeneous catalysts that are robust, recyclable, and highly selective for these transformations, thereby enabling cost-effective and sustainable industrial processes.

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For this compound and its derivatives, several green approaches are being explored.

One significant area is the use of solid acid or base catalysts, such as zeolites, to replace traditional homogeneous catalysts that are often corrosive and difficult to separate from the reaction mixture. For example, Ti-Beta zeolite has been demonstrated as a highly active and selective catalyst for the epoxidation of unsaturated ketones like 2-cyclohexen-1-one, utilizing hydrogen peroxide as the oxidant. nankai.edu.cn This process is considered green because hydrogen peroxide's only byproduct is water, and the heterogeneous zeolite catalyst can be easily recovered and reused. nankai.edu.cn

Another green strategy involves the direct dehydrogenation of saturated ketones using molecular oxygen as the ultimate oxidant. organic-chemistry.org Applying this to 2-acetylcyclohexanone would provide a direct route to this compound, avoiding the use of stoichiometric and often hazardous oxidizing agents.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Process | Traditional Method | Green Alternative | Green Advantage |

| Oxidation/Epoxidation | Peroxyacids (e.g., m-CPBA) | H₂O₂ with Ti-Beta zeolite catalyst | Atom economy, water as byproduct, reusable catalyst nankai.edu.cn |

| Dehydrogenation | Halogenation followed by elimination | Direct oxidation using O₂ and a catalyst | Avoids hazardous reagents, higher atom economy organic-chemistry.org |

| Solvent Use | Volatile organic compounds (e.g., Benzene, Toluene) | Supercritical fluids (e.g., scCO₂), water, or solvent-free conditions | Reduced environmental impact and health hazards |

The development of these green methodologies is crucial for the sustainable production of this compound and related compounds.

Integration with Flow Chemistry Techniques

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. uc.pt The integration of flow techniques into the synthesis and derivatization of this compound represents a major direction for future research.

A multi-step synthesis could be designed where reactants are pumped through a series of interconnected reactors, with each reactor optimized for a specific transformation. For example, the synthesis of 2-acetylcyclohexanone, a precursor, could be performed in a flow reactor, followed by immediate introduction into a second reactor for catalytic dehydrogenation to this compound. google.com This eliminates the need for isolating and purifying intermediates, saving time and resources.

Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes minimize risks. uc.ptunimi.it The precise control over temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch reactions.

Development of Novel Derivatization Strategies

The two distinct carbonyl groups and the reactive enone system make this compound an ideal scaffold for developing novel derivatives. Future research will focus on strategies that exploit this rich functionality.

One key area is the use of the molecule in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry. The enone moiety is an excellent Michael acceptor, allowing for conjugate additions of various nucleophiles, while the two carbonyl groups can participate in subsequent condensation or cyclization reactions. chemicalbook.comresearchgate.net

Another promising direction is the development of chiral derivatizing agents that react selectively with this compound to facilitate the separation of enantiomers or to introduce new stereocenters with high control. This is particularly important for the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired activity.

Computational Design of New Biologically Active Analogs

Computational chemistry and molecular modeling are powerful tools for designing new molecules with specific biological activities. By using this compound as a starting scaffold, new analogs can be designed in silico to bind to specific biological targets, such as enzymes or receptors.

For example, computational protein design protocols can be used to create enzymes that catalyze specific reactions on the cyclohexenone core. nih.gov Researchers have successfully used tools like Rosetta to design novel proteins that can perform reactions like the Morita-Baylis-Hillman reaction on 2-cyclohexenone. nih.gov This approach could be adapted to design enzymes that selectively modify this compound to produce valuable chiral building blocks.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. This allows for the rational design of new analogs with enhanced potency and selectivity, accelerating the drug discovery process. Computational methods can predict how modifications to the core structure will affect the molecule's interaction with a target protein, guiding synthetic efforts toward the most promising candidates. acs.org

Q & A

Q. What are the reliable synthetic methods for preparing 2-Acetyl-2-cyclohexen-1-one, and how can purity be ensured?

The compound is synthesized via α,β-dehydrogenation of β-dicarbonyl compounds using selenoxide elimination. A validated procedure involves reacting 2-acetylcyclohexanone with benzeneseleninic acid under mild conditions (diethyl ether/pentane solvent system). The crude product is isolated via hydrogen carbonate extraction and purified by distillation (45–55°C). Purity is confirmed by NMR and GC-MS, with careful monitoring for tautomerization to the enol form (2-acetyl-1,3-cyclohexadien-1-ol) during distillation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : Identify α,β-unsaturated ketone signals (e.g., downfield-shifted vinyl protons at δ 6.0–7.0 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for ketone, ~1600 cm⁻¹ for conjugated double bond).

- GC-MS : Verify molecular ion ([M⁺] at m/z 138) and fragmentation patterns. Cross-reference data with NIST Chemistry WebBook entries and published spectra to resolve ambiguities .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

Follow guidelines from Organic Syntheses:

- Specify reagent stoichiometry, solvent systems (e.g., diethyl ether/pentane), and reaction times.

- Detail purification steps (e.g., distillation parameters, avoidance of base-catalyzed decomposition).

- Include characterization data (spectra, melting points) in supplementary materials, adhering to journal standards like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or tautomeric equilibrium of this compound?